

Application Note: Functional Characterization & Profiling of (2R-trans)-Diltiazem Hydrochloride

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Compound of Interest

Compound Name: (2R-trans)-Diltiazem Hydrochloride

CAS No.: 103532-27-0

Cat. No.: B119785

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Introduction & Scientific Context

This Application Note provides detailed protocols for the in vitro characterization of **(2R-trans)-Diltiazem Hydrochloride**.

Critical Stereochemical Distinction: Researchers must distinguish this compound from the clinically active pharmaceutical ingredient (API), (+)-cis-Diltiazem HCl (2S,3S). The (2R-trans) isomer is a known pharmacopoeial impurity (USP Related Compound A) and a stereoisomer with significantly reduced pharmacological potency.

While the cis isomer exhibits high-affinity, use-dependent blockade of L-type voltage-gated calcium channels (

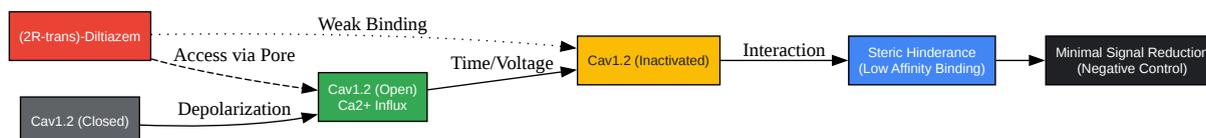
), the trans configuration alters the benzothiazepine ring geometry, sterically hindering access to the binding pocket on the

-subunit (transmembrane segments IIIS6 and IVS6). Consequently, this compound is frequently used as a negative control in calcium signaling assays or as a standard for impurity qualification in drug substance manufacturing.

Mechanism of Action (Comparative)

Diltiazem acts as a "use-dependent" open-channel blocker. It accesses the pore via a hydrophilic pathway when the channel is open and stabilizes the inactivated state.

- (2S,3S)-cis (API): High affinity for the inactivated channel state.
- (2R-trans): Low affinity due to steric mismatch with the benzothiazepine receptor site.



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Figure 1: Mechanism of Action comparison. Unlike the active cis-isomer, the (2R-trans) isomer exhibits weak binding to the inactivated state.

Compound Preparation & Handling[1][2][3][4]

Objective: Ensure stable, precipitate-free stock solutions for microfluidic and manual application.

Physical Properties

Property	Value
Molecular Weight	450.98 g/mol
Appearance	White crystalline powder
Solubility (Water)	Freely soluble (>100 mM)
Solubility (DMSO)	Soluble (>50 mM)
Storage (Solid)	-20°C (Desiccated)

Stock Solution Protocol

- Vehicle Selection: Use DMSO (Dimethyl Sulfoxide) for stock preparation to prevent hydrolysis over long-term storage, although water is acceptable for immediate use.

- Concentration: Prepare a 100 mM master stock.
 - Calculation: Dissolve 45.1 mg of (2R-trans)-Diltiazem HCl in 1.0 mL of anhydrous DMSO.
- Clarification: Vortex vigorously for 30 seconds. If particulates persist, sonicate at 40 kHz for 5 minutes at room temperature.
- Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.
 - Note: Avoid freeze-thaw cycles. Discard if solution turns yellow (oxidation indicator).

Protocol A: Automated Patch Clamp (QPatch/Patchliner)

Purpose: To quantify the

shift between the active drug and the (2R-trans) impurity on

channels. This assay validates the "low potency" characteristic of the isomer.

Cell Model: CHO or HEK293 cells stably expressing

(
).

Experimental Setup

- Mode: Whole-cell Voltage Clamp.
- Extracellular Solution (ECS): High Barium (
) is used as the charge carrier to increase current amplitude and eliminate
-dependent inactivation.
 - Composition (mM): 140 NaCl, 4 KCl, 10
, 1

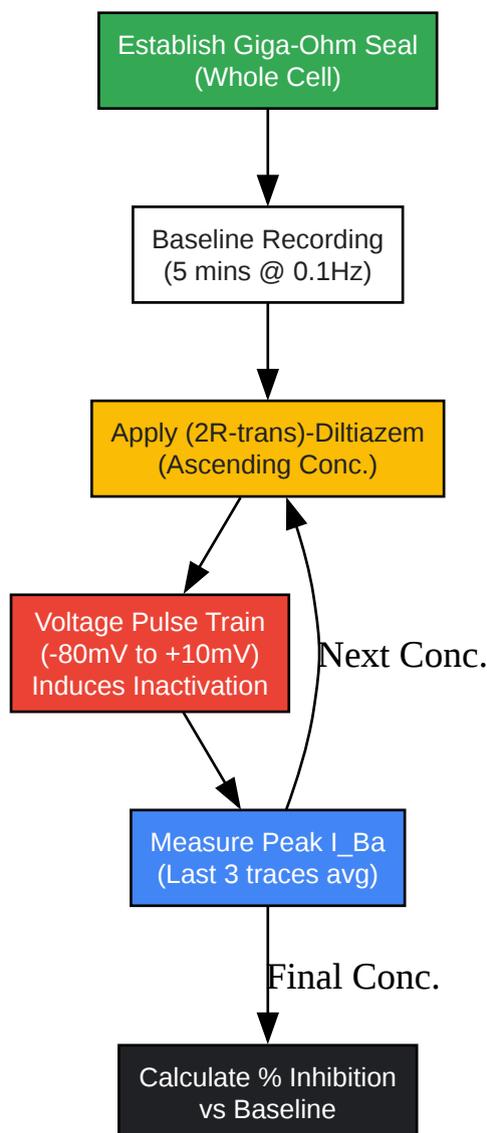
, 10 HEPES, 10 Glucose (pH 7.4).

- Intracellular Solution (ICS):
 - Composition (mM): 50 CsCl, 60 CsF, 10 NaCl, 20 EGTA, 10 HEPES (pH 7.2). Cesium blocks potassium channels to isolate Ca-currents.

Voltage Protocol (The "Use-Dependent" Train)

Diltiazem binding is voltage-dependent.^[1] You must use a protocol that drives the channel into the inactivated state to detect binding, even for the weak (2R-trans) isomer.

- Holding Potential: -80 mV.
- Depolarization Step: Step to +10 mV for 200 ms (activates channel).
- Frequency: 0.1 Hz (1 pulse every 10 seconds) to monitor baseline stability.
- Drug Application Block:
 - Switch to 0.2 Hz (faster pacing) during drug addition to encourage open-channel block.
 - Apply (2R-trans)-Diltiazem in cumulative concentrations: 1
M, 10
M, 100
M, 300
M.
 - Note: The active cis-Diltiazem would show
M. The (2R-trans) isomer is expected to show
M.



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Figure 2: Electrophysiology workflow. The pulse train is critical for exposing the binding site.

Protocol B: High-Throughput Calcium Flux Assay (FLIPR)

Purpose: Rapid screening of (2R-trans)-Diltiazem for off-target effects or batch release testing (Impurity Qualification).

Cell Model: iPSC-derived Cardiomyocytes (e.g., iCell®) or H9c2 cells.

Reagents

- Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
- Buffer: Tyrode's Solution + 1.25 mM Probenecid (prevents dye leakage).

Step-by-Step Methodology

- Plating: Seed cells in 384-well black-wall plates (20,000 cells/well) 24 hours prior.
- Dye Loading:
 - Remove media.
 - Add 20 μ L Dye Loading Buffer.
 - Incubate 1 hour at 37°C, then 15 mins at RT.
- Compound Addition (Online):
 - Place plate in FLIPR/FDSS system.
 - Baseline: Record fluorescence for 10 seconds.
 - Addition A (Antagonist): Add 10 μ L of (2R-trans)-Diltiazem (Final conc: 0.1 - 300 nM). Incubate 15 mins.
 - Addition B (Agonist): Add KCl (Final conc: 30 mM) or Bay K8644 (activator) to stimulate influx.
- Data Analysis:
 - Calculate

(Peak fluorescence minus baseline).

- Normalize to Vehicle Control (DMSO).

Expected Outcome:

- Control (Vehicle): 100% Signal.
- Positive Control ((+)-cis-Diltiazem 10

M): <20% Signal.

- Test ((2R-trans)-Diltiazem 10

M): >80% Signal (Minimal inhibition).

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